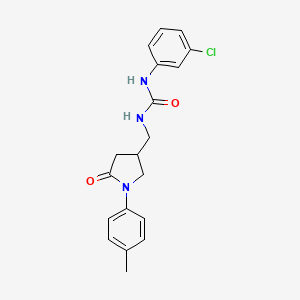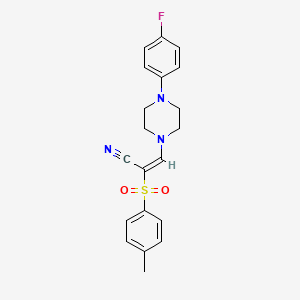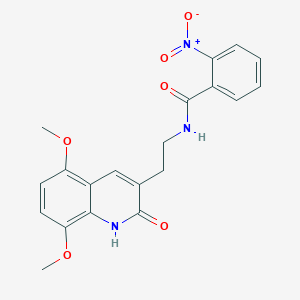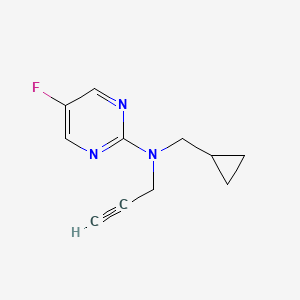![molecular formula C20H18F3N3OS B2786186 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea CAS No. 887891-75-0](/img/structure/B2786186.png)
3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea is a complex organic compound that features a quinoline moiety, a trifluoromethyl group, and a thiourea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Thiourea Linkage: The thiourea linkage is formed by reacting the quinoline derivative with an isothiocyanate, such as phenyl isothiocyanate, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Applications De Recherche Scientifique
3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation.
Pathways Involved: It affects pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylthiourea: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-chlorophenyl]thiourea: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
Uniqueness
3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-12-2-3-13-11-14(18(27)26-17(13)10-12)8-9-24-19(28)25-16-6-4-15(5-7-16)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,26,27)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXCDILXYFRKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
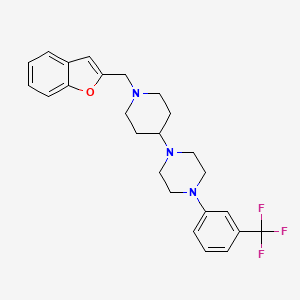
amino]butanoic acid](/img/structure/B2786114.png)
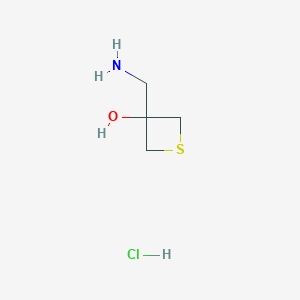

![Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2786117.png)
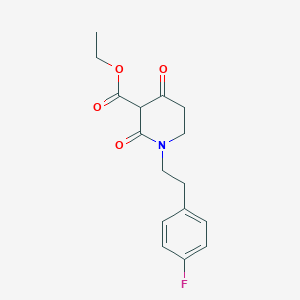
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2786119.png)
![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)
